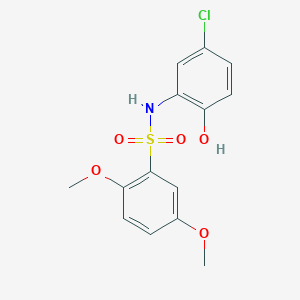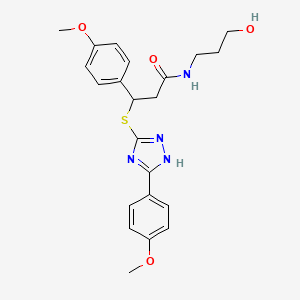
Isopropyl (2,2,2-trichloro-1-((2-methoxyphenyl)amino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (2,2,2-trichloro-1-((2-methoxyphenyl)amino)ethyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropyl group, a trichloromethyl group, and a methoxyphenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (2,2,2-trichloro-1-((2-methoxyphenyl)amino)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form a urea linkage . This is followed by the introduction of the trichloromethyl group through a chlorination reaction. The final step involves the addition of the isopropyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl (2,2,2-trichloro-1-((2-methoxyphenyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Isopropyl (2,2,2-trichloro-1-((2-methoxyphenyl)amino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isopropyl (2,2,2-trichloro-1-((2-methoxyphenyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Isopropyl (2,2,2-trichloro-1-((2-methoxyphenyl)amino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
propan-2-yl N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N2O3/c1-8(2)21-12(19)18-11(13(14,15)16)17-9-6-4-5-7-10(9)20-3/h4-8,11,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUZBRWMARMFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B7756147.png)
![2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B7756158.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B7756165.png)
![N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B7756178.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B7756189.png)

![2-[[2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7756200.png)
![N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine](/img/structure/B7756212.png)
![(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione](/img/structure/B7756221.png)
![(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione](/img/structure/B7756223.png)
![(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione](/img/structure/B7756224.png)
![Butyl 2-[2-(2-methoxyethoxy)-5-(trifluoromethyl)anilino]acetate](/img/structure/B7756227.png)
![2,2,3,3-Tetrafluoropropyl 2-[2-ethoxy-5-(trifluoromethyl)anilino]acetate](/img/structure/B7756230.png)
